6,8-dichloro-3-[(4-chlorophenyl)methoxy]-2-(trifluoromethyl)-3,4-dihydroquinazolin-4-one
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Overview
Description
6,8-dichloro-3-[(4-chlorophenyl)methoxy]-2-(trifluoromethyl)-3,4-dihydroquinazolin-4-one is a quinazolinone derivative known for its unique chemical structure and potential applications in various fields. This compound features a quinazolinone core substituted with chloro, chlorophenylmethoxy, and trifluoromethyl groups, contributing to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-dichloro-3-[(4-chlorophenyl)methoxy]-2-(trifluoromethyl)-3,4-dihydroquinazolin-4-one typically involves multi-step organic reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions
6,8-dichloro-3-[(4-chlorophenyl)methoxy]-2-(trifluoromethyl)-3,4-dihydroquinazolin-4-one undergoes various chemical reactions, including:
Substitution Reactions: The chloro groups can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chloro groups.
Scientific Research Applications
6,8-dichloro-3-[(4-chlorophenyl)methoxy]-2-(trifluoromethyl)-3,4-dihydroquinazolin-4-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6,8-dichloro-3-[(4-chlorophenyl)methoxy]-2-(trifluoromethyl)-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 6,8-Dichloro-3-(2-(4-fluorophenyl)-2-oxoethyl)-3H-quinazolin-4-one
- 6,8-Dichloro-3-(2-(4-methoxyphenyl)-2-oxoethyl)-3H-quinazolin-4-one
- 6,8-Dichloro-3-(2-(2-nitrophenyl)-2-oxoethyl)-3H-quinazolin-4-one
Uniqueness
6,8-dichloro-3-[(4-chlorophenyl)methoxy]-2-(trifluoromethyl)-3,4-dihydroquinazolin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound for various applications .
Properties
IUPAC Name |
6,8-dichloro-3-[(4-chlorophenyl)methoxy]-2-(trifluoromethyl)quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8Cl3F3N2O2/c17-9-3-1-8(2-4-9)7-26-24-14(25)11-5-10(18)6-12(19)13(11)23-15(24)16(20,21)22/h1-6H,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNNOXWOFQYRMLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CON2C(=O)C3=C(C(=CC(=C3)Cl)Cl)N=C2C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8Cl3F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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